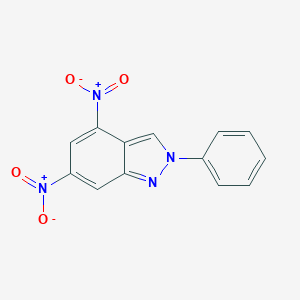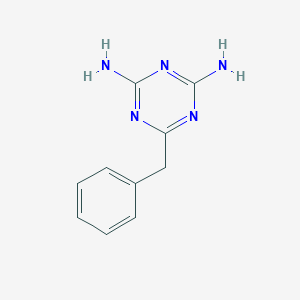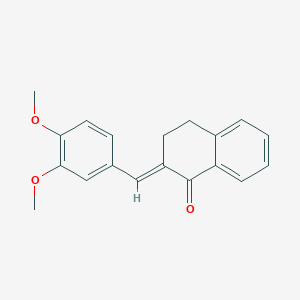
2-(3,4-Dimethoxy benzylidene)-1-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxy benzylidene)-1-tetralone, commonly known as DMT, is a chemical compound that belongs to the class of tetralones. It is widely used in scientific research due to its unique biochemical and physiological effects. DMT is synthesized using various methods, and its mechanism of action is still not fully understood.
作用机制
The exact mechanism of action of DMT is still not fully understood. However, it is believed to work by binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and thought processes.
生化和生理效应
DMT has been shown to produce a range of biochemical and physiological effects. It has been reported to induce altered states of consciousness, including mystical experiences and ego dissolution. DMT has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. In addition, it has been reported to have neuroprotective and anti-inflammatory effects.
实验室实验的优点和局限性
DMT has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-characterized. DMT can be administered via various routes, including intravenous, intramuscular, and inhalation. However, there are also limitations to its use. DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its psychedelic effects can be difficult to measure objectively.
未来方向
There are several future directions for research on DMT. One area of interest is its potential therapeutic uses in treating mental disorders such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying its effects on consciousness and perception. Additionally, there is a need for more research on the safety and long-term effects of DMT use.
合成方法
DMT can be synthesized using various methods. One of the commonly used methods is the condensation of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base and a catalytic amount of acid. The resulting product is then reduced to DMT using sodium borohydride. Other methods include the use of palladium catalysts, microwave irradiation, and electrochemical methods.
科学研究应用
DMT is widely used in scientific research due to its unique properties. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. DMT has been used to study the effects of psychedelics on the brain, and its potential therapeutic uses in treating various mental disorders such as depression and anxiety.
属性
CAS 编号 |
130689-14-4 |
|---|---|
产品名称 |
2-(3,4-Dimethoxy benzylidene)-1-tetralone |
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-10-7-13(12-18(17)22-2)11-15-9-8-14-5-3-4-6-16(14)19(15)20/h3-7,10-12H,8-9H2,1-2H3/b15-11+ |
InChI 键 |
GAWLBBIQPOSEMR-RVDMUPIBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





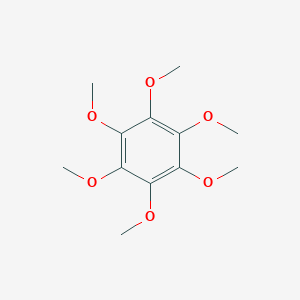
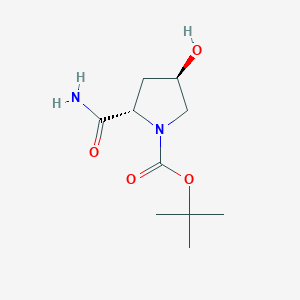
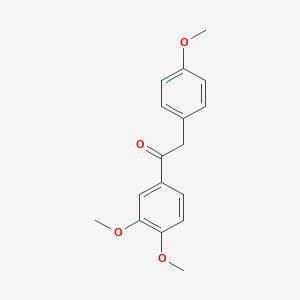
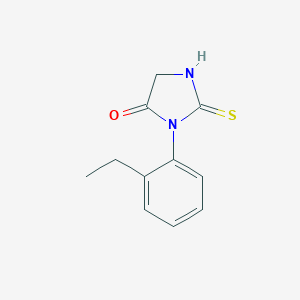
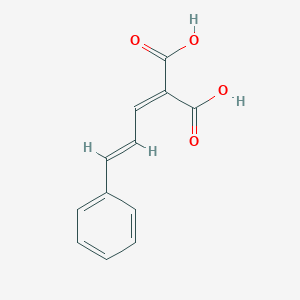
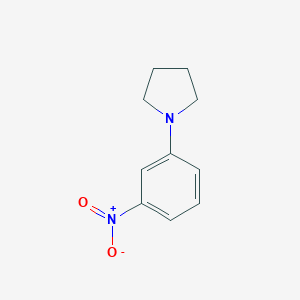
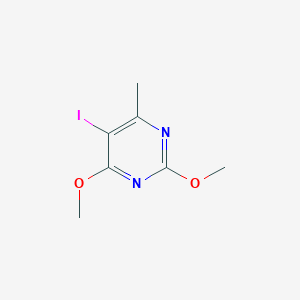
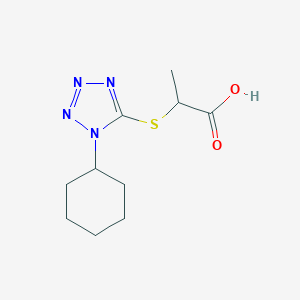
![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
